molecular formula C9H5Cl2N B1367131 7,8-Dichloroisoquinoline CAS No. 61563-36-8

7,8-Dichloroisoquinoline

Cat. No.: B1367131
CAS No.: 61563-36-8
M. Wt: 198.05 g/mol
InChI Key: MYYHZQIWSAUHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅Cl₂N It is a derivative of isoquinoline, where two chlorine atoms are substituted at the 7th and 8th positions of the isoquinoline ring

Mechanism of Action

Mode of Action

The specific interaction between 7,8-Dichloroisoquinoline and its targets remains to be elucidated .

Biochemical Pathways

A study has shown that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline can be aromatized by rat liver microsomes, suggesting that it might be involved in liver metabolism

Pharmacokinetics

The compound’s molecular weight (198.05 g/mol) and lipophilicity suggest that it could be well-absorbed and distributed in the body . More research is needed to confirm these assumptions and provide a comprehensive pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a member of the isoquinoline family, it may share some of the biological activities observed in other isoquinoline derivatives, such as anti-inflammatory, antimicrobial, or anticancer effects. These potential effects need to be confirmed through experimental studies .

Biochemical Analysis

Biochemical Properties

7,8-Dichloroisoquinoline plays a significant role in biochemical reactions, particularly in the inhibition of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification of xenobiotics. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to a decrease in enzyme activity . This inhibition can affect the metabolism of other compounds and has implications for drug interactions and toxicity.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of cytochrome P450 enzymes, which play a role in the metabolism of signaling molecules. This inhibition can lead to alterations in gene expression and cellular metabolism. Additionally, this compound has been observed to impact cell function by affecting the production of reactive oxygen species, which can cause oxidative stress and damage to cellular components .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. The compound binds to the heme group of the enzyme, inhibiting its catalytic activity. This binding prevents the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell. The inhibition of cytochrome P450 enzymes by this compound can also result in changes in gene expression, as the accumulation of substrates can activate or repress specific transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to cause persistent inhibition of cytochrome P450 enzymes, leading to sustained alterations in cellular metabolism and function . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cytochrome P450 enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including liver damage and oxidative stress. These toxic effects are likely due to the accumulation of unmetabolized substrates and the production of reactive oxygen species . Threshold effects have been observed, where a certain dose is required to elicit a measurable response, and higher doses result in more pronounced effects.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathway involves the oxidation of the compound to form various metabolites, including hydroxylated and nitrone derivatives. These metabolites can further undergo conjugation reactions to form more water-soluble compounds that can be excreted from the body . The inhibition of cytochrome P450 enzymes by this compound can also affect the metabolism of other compounds, leading to potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization allows the compound to effectively inhibit these enzymes and exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound can also be found in other cellular compartments, such as the mitochondria, where it may affect mitochondrial function and energy production. The localization of this compound is influenced by its chemical properties and the presence of specific targeting signals or post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloroisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th and 8th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of substituted isoquinoline derivatives.

    Oxidation Reactions: Formation of quinoline derivatives.

    Reduction Reactions: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

7,8-Dichloroisoquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    7,8-Difluoroisoquinoline: Similar structure with fluorine atoms instead of chlorine.

    7,8-Dibromoisoquinoline: Similar structure with bromine atoms instead of chlorine.

    7,8-Diiodoisoquinoline: Similar structure with iodine atoms instead of chlorine.

Uniqueness of 7,8-Dichloroisoquinoline: The presence of chlorine atoms at the 7th and 8th positions imparts unique electronic and steric properties to this compound, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

7,8-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYHZQIWSAUHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503762
Record name 7,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-36-8
Record name 7,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dichloroisoquinoline
Reactant of Route 2
Reactant of Route 2
7,8-Dichloroisoquinoline
Reactant of Route 3
Reactant of Route 3
7,8-Dichloroisoquinoline
Reactant of Route 4
7,8-Dichloroisoquinoline
Reactant of Route 5
Reactant of Route 5
7,8-Dichloroisoquinoline
Reactant of Route 6
7,8-Dichloroisoquinoline
Customer
Q & A

Q1: How is 7,8-Dichloroisoquinoline formed in biological systems?

A: Research indicates that this compound can be formed through the metabolic transformation of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ). This process is primarily facilitated by rat liver microsomes, specifically through a series of oxidative reactions catalyzed by microsomal enzymes. [] The proposed pathway involves a stepwise oxidation of DCTQ, with the initial step being N-hydroxylation, ultimately leading to the formation of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.